molecular formula C12H16N2 B1457059 3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine CAS No. 1550404-29-9

3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine

Cat. No. B1457059
M. Wt: 188.27 g/mol
InChI Key: UPTFKTOWPWPYAR-UHFFFAOYSA-N
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Description

3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine is a chemical compound with the following properties:



  • IUPAC Name : 2-isopropyl-3,7-dimethylimidazo[1,2-a]pyridine

  • Molecular Formula : C12H16N2

  • Molecular Weight : 188.27 g/mol

  • InChI Code : 1S/C12H16N2/c1-8(2)12-10(4)14-6-5-9(3)7-11(14)13-12/h5-8H,1-4H3

  • InChI Key : UPTFKTOWPWPYAR-UHFFFAOYSA-N

  • Physical Form : Powder

  • Purity : 95%

  • Storage Temperature : Room temperature (RT)

  • Country of Origin : Ukraine



Molecular Structure Analysis

The molecular structure of 3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine consists of an imidazo[1,2-a]pyridine core with two methyl groups and an isopropyl group attached. The arrangement of atoms and bonds determines its chemical properties and reactivity.



Chemical Reactions Analysis

The compound’s chemical reactions depend on its functional groups and substituents. Unfortunately, specific reaction mechanisms are not widely documented. Further investigation is necessary to explore its reactivity with various reagents.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified

  • Boiling Point : Not specified

  • Solubility : Insoluble in water

  • Toxicity : Safety information is not readily available.


Safety And Hazards

As safety data is limited, caution should be exercised when handling this compound. Always follow proper laboratory protocols and wear appropriate protective gear.


Future Directions

Research avenues include:



  • Investigating its biological activity and potential therapeutic applications.

  • Developing efficient synthetic routes.

  • Assessing its environmental impact and toxicity.


Please note that the lack of comprehensive data necessitates further exploration. Researchers should continue investigating this intriguing compound to unlock its full potential. 🧪🔬


properties

IUPAC Name

3,7-dimethyl-2-propan-2-ylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8(2)12-10(4)14-6-5-9(3)7-11(14)13-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTFKTOWPWPYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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